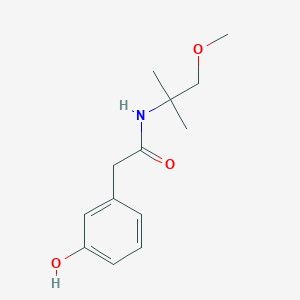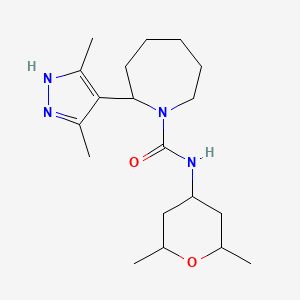
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is a chemical compound that has been synthesized and studied in recent years. This compound has potential applications in scientific research due to its unique properties and mechanisms of action. In
Wirkmechanismus
The mechanism of action of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is not fully understood. However, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. Additionally, this compound has been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide in lab experiments is its unique mechanism of action. This compound has been shown to interact with the GABA-A receptor, which is a target for many anxiolytic and antidepressant drugs. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
One limitation of using this compound in lab experiments is its limited availability. This compound is not currently available commercially and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide. One direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with the GABA-A receptor and other targets may lead to the development of more effective anxiolytic and antidepressant drugs.
Another direction is to explore the potential use of this compound in the treatment of chronic pain and inflammation. Further studies are needed to determine the efficacy and safety of this compound in humans.
Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. This will allow for larger scale production of this compound, which may lead to more widespread use in scientific research.
Synthesemethoden
The synthesis of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylic acid with 2,6-dimethyloxan-4-amine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-12-10-16(11-13(2)25-12)20-19(24)23-9-7-5-6-8-17(23)18-14(3)21-22-15(18)4/h12-13,16-17H,5-11H2,1-4H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLFDZWQFKTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(=O)N2CCCCCC2C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


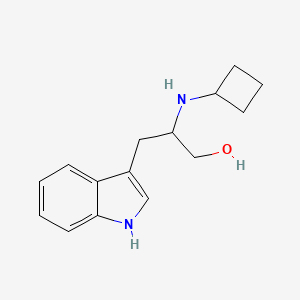
![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
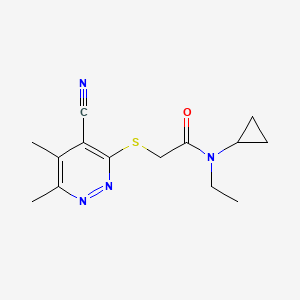
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
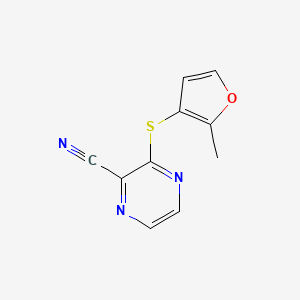
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
